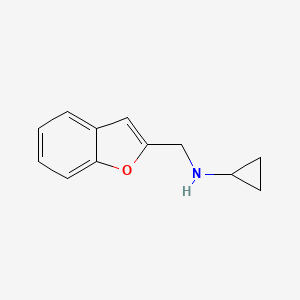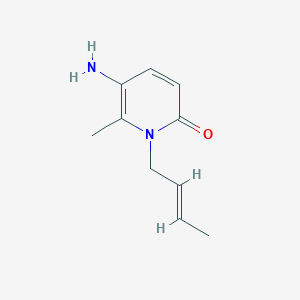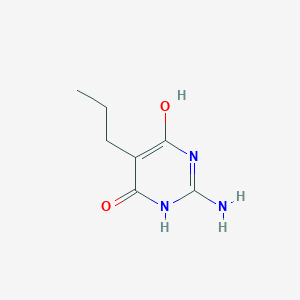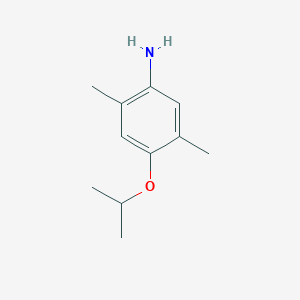
2,5-Dimethyl-4-(propan-2-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-4-(propan-2-yloxy)aniline is an organic compound with the molecular formula C11H17NO It is a derivative of aniline, featuring two methyl groups at the 2 and 5 positions and a propan-2-yloxy group at the 4 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-(propan-2-yloxy)aniline typically involves the alkylation of 2,5-dimethylaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-4-(propan-2-yloxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-4-(propan-2-yloxy)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including antibiotics, anti-inflammatory agents, and antifungal agents.
Agricultural Chemistry: The compound is used in the development of fungicides and other agrochemicals.
Proteomics Research: It is employed in the study of protein structures and functions.
Materials Science: The compound is used in the synthesis of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-4-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets vary based on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-4-(propan-2-yloxy)aniline can be compared with other similar compounds, such as:
2,5-Dimethylaniline: Lacks the propan-2-yloxy group, making it less versatile in certain applications.
4-(Propan-2-yloxy)aniline: Lacks the methyl groups, which can affect its reactivity and properties.
2,5-Dimethyl-4-(methoxy)aniline: Contains a methoxy group instead of a propan-2-yloxy group, leading to different chemical behavior.
The unique combination of substituents in this compound provides it with distinct properties and reactivity, making it valuable for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
2,5-dimethyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C11H17NO/c1-7(2)13-11-6-8(3)10(12)5-9(11)4/h5-7H,12H2,1-4H3 |
InChI-Schlüssel |
FHSXMONQBJZARM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC(C)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![1-Chloro-4-{[(difluoromethyl)sulfanyl]methyl}benzene](/img/structure/B13305573.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


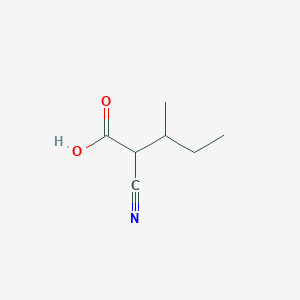
amine](/img/structure/B13305588.png)

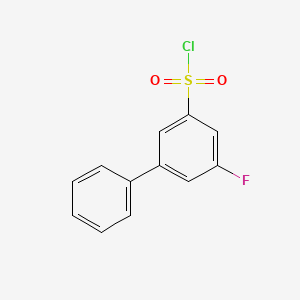
![2,5-Diazaspiro[3.5]nonane](/img/structure/B13305614.png)
